L-Glutamic acid-5-13C

Metabolic Flux Analysis NMR Spectroscopy Isotopomer Analysis

Select L-Glutamic acid-5-13C for unambiguous fluxomics via site-specific C5 labeling. This 99 atom % 13C tracer uniquely resolves anaplerotic pathways and glutamine synthetase activity by generating a clean M+1 signal in MS, avoiding the carbon scrambling that plagues uniformly labeled analogs. Ideal for quantifying neuronal glutamate/glutamine cycling in MRS and for precise metabolic engineering in C. glutamicum, it ensures high-reproducibility data with certified chemical purity.

Molecular Formula C5H9NO4
Molecular Weight 148.12 g/mol
CAS No. 81202-00-8
Cat. No. B3331341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Glutamic acid-5-13C
CAS81202-00-8
Molecular FormulaC5H9NO4
Molecular Weight148.12 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(C(=O)O)N
InChIInChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i4+1
InChIKeyWHUUTDBJXJRKMK-MYXYCAHRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Glutamic Acid-5-13C (CAS 81202-00-8): A Site-Specific 13C-Labeled Amino Acid for Metabolic Flux Analysis and Neurotransmitter Tracing


L-Glutamic acid-5-13C is a stable isotope-labeled analog of the endogenous amino acid L-glutamic acid, featuring a single 13C atom exclusively at the C5 carboxyl position [1]. This site-specific labeling preserves the native molecular structure and biochemical behavior while introducing a mass shift of +1 Da detectable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) . As a non-radioactive tracer, it enables precise quantification of metabolic fluxes through central carbon pathways, including the tricarboxylic acid (TCA) cycle and glutamate/glutamine cycling, without altering cellular physiology [2].

Why Unlabeled L-Glutamic Acid or Uniformly Labeled Analogs Cannot Replace L-Glutamic Acid-5-13C in Quantitative Flux Studies


In metabolic flux analysis and tracer studies, the position of the isotopic label determines the specific biochemical transformations that can be resolved [1]. Unlabeled L-glutamic acid provides no isotopic signal and therefore cannot be tracked through metabolic networks. Uniformly 13C-labeled glutamic acid ([U-13C5]glutamic acid), while powerful for isotopomer spectral analysis, generates complex, overlapping isotopologue distributions that complicate the deconvolution of individual pathway contributions, particularly in the TCA cycle where carbon scrambling occurs [2]. Conversely, a 1-13C label on glutamate may be lost as CO2 in the first turn of the TCA cycle, limiting its utility for tracing downstream carbon fate [3]. The site-specific enrichment at C5 in L-glutamic acid-5-13C uniquely enables direct, unambiguous measurement of fluxes through anaplerotic pathways, glutamine synthetase activity, and neurotransmitter glutamate cycling, providing a level of pathway resolution that generic or uniformly labeled alternatives cannot achieve [4].

Quantitative Evidence Differentiating L-Glutamic Acid-5-13C from Unlabeled, Uniformly Labeled, and Alternative Position-Specific Isotopologs


Superior Precision in 13C Enrichment Determination at C5 via 1H NMR vs. 13C NMR

A 1997 study demonstrated that 1H NMR inverse spin-echo difference spectroscopy provides more precise determination of 13C enrichment in the nonprotonated C5 carbon of glutamate compared to direct 13C NMR [1]. This method enables accurate quantification of the 13C label specifically at position 5, which is essential for resolving carbon flux through anaplerotic vs. TCA cycle pathways [1].

Metabolic Flux Analysis NMR Spectroscopy Isotopomer Analysis

Isotopic Purity of 99 Atom % 13C Enables High-Fidelity Tracer Quantification

Commercially available L-glutamic acid-5-13C is certified to contain 99 atom % 13C exclusively at the C5 position . In contrast, unlabeled glutamic acid contains only the natural abundance of 13C (~1.1%), precluding its use as a tracer [1]. This high isotopic enrichment ensures that the measured isotopologue signals in MS or NMR originate predominantly from the administered tracer, minimizing background noise and improving the limit of detection for low-abundance metabolic intermediates [2].

Stable Isotope Tracers Mass Spectrometry Quality Control

Unambiguous Resolution of Anaplerotic vs. TCA Cycle Flux in Corynebacterium glutamicum

Using [5-13C]glucose labeling in C. glutamicum ASK1, researchers quantified the relative flux toward oxaloacetate via the TCA cycle enzyme malate dehydrogenase (45%) versus flux via anaplerotic C3 carboxylation (55%) [1]. This quantitative differentiation was made possible by tracking the 13C label from C5 of glutamate (derived from [5-13C]glucose) into 2-oxoglutarate and subsequently into downstream metabolites [1]. Uniformly labeled tracers would yield overlapping isotopologues that obscure this critical metabolic branch point [2].

Metabolic Engineering C. glutamicum Central Carbon Metabolism

In Vivo Tracking of Neurotransmitter Glutamate Cycling with 5-13C Label

A 2001 study demonstrated that intravenous infusion of [5-13C]glucose in rats results in selective 13C enrichment of the C5 position of brain glutamate [1]. By subsequently chasing with unlabeled glucose, the label was retained primarily in the vesicular neurotransmitter glutamate pool, allowing noninvasive in vivo measurement of glutamate/glutamine cycling flux at ∼0.20 μmol/min/g [1]. This approach would not be feasible with a 1-13C label, which is lost as CO2 in the pyruvate dehydrogenase reaction [2].

Neurochemistry In Vivo MRS Glutamate-Glutamine Cycle

Chemical Purity of ≥99% Ensures Tracer Fidelity and Reproducibility

The compound is supplied with a certified chemical purity of ≥99% (CP) as determined by chromatographic methods . In comparison, research-grade unlabeled L-glutamic acid typically has a purity of ≥98-99% , but the presence of trace impurities in labeled compounds can introduce significant artifacts in highly sensitive MS-based tracer experiments [1]. The combination of high isotopic and chemical purity minimizes such artifacts.

Chemical Purity Quality Assurance Tracer Studies

Defined Optical Rotation Ensures Stereochemical Integrity for Biological Studies

L-glutamic acid-5-13C exhibits a specific optical rotation of [α]25/D +31.0° (c = 2 in 5 M HCl) . This is consistent with the rotation reported for unlabeled L-glutamic acid ([α]25/D +31.5° under similar conditions) [1], confirming retention of the natural L-stereochemistry. In contrast, the D-isomer or racemic DL-mixture (e.g., DL-glutamic acid-5-13C) would not serve as a suitable tracer for biological systems that exhibit stereospecific uptake and metabolism [2].

Chiral Purity Neurotransmitter Receptor Binding Quality Control

Optimal Research Applications for L-Glutamic Acid-5-13C Based on Quantitative Evidence


13C Metabolic Flux Analysis in Microbial and Mammalian Cell Factories

For researchers quantifying central carbon metabolism fluxes in microorganisms (e.g., C. glutamicum) or mammalian cells, L-glutamic acid-5-13C enables unambiguous resolution of anaplerotic versus TCA cycle fluxes. As demonstrated, position-specific 5-13C labeling allows calculation of the relative flux through malate dehydrogenase (45%) versus C3 carboxylation (55%) [1]. This level of pathway discrimination is essential for metabolic engineering efforts aimed at optimizing yields of amino acids, biofuels, or recombinant proteins.

In Vivo Neurochemical Investigations of Glutamate Neurotransmission and Cycling

Neuroscientists employing in vivo magnetic resonance spectroscopy (MRS) can utilize L-glutamic acid-5-13C (administered directly or via [5-13C]glucose infusion) to quantitatively measure the rate of glutamate/glutamine cycling between neurons and glia. A key study measured this flux at ∼0.20 μmol/min/g in the rat cerebral cortex using a 5-13C labeling strategy [2]. This noninvasive approach is uniquely suited for studying excitotoxicity, epilepsy, and other neurological disorders where glutamate homeostasis is disrupted.

High-Precision Isotopomer Analysis via 1H NMR for Flux Deconvolution

Analytical chemists and fluxomics specialists seeking superior precision in determining 13C enrichment at nonprotonated carbons should select L-glutamic acid-5-13C for 1H NMR-based quantification. The inverse spin-echo difference method yields only 7% signal loss for the C5 position, compared to the lower precision of direct 13C NMR [1]. This analytical advantage reduces sample requirements and improves confidence in flux estimates derived from isotopomer spectral analysis.

Quality-Controlled Tracer Studies Requiring High Isotopic and Chemical Purity

For experiments demanding rigorous quality control—such as clinical tracer studies, GLP-compliant metabolism investigations, or publication in high-impact journals—the certified 99 atom % 13C isotopic purity and ≥99% chemical purity of commercially available L-glutamic acid-5-13C provide essential assurance. These specifications minimize background noise and impurity-derived artifacts in LC-MS/MS and GC-MS analyses, directly enhancing the reproducibility and statistical power of tracer experiments.

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